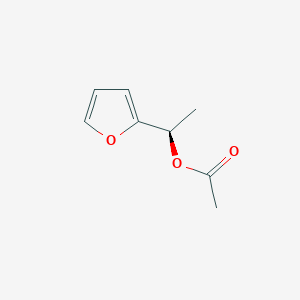

(R)-(-)-1-(2-Furyl)ethyl acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[(1R)-1-(furan-2-yl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYASPSVTWXGJJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945109 | |

| Record name | 1-(Furan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-24-0 | |

| Record name | 1-(Furan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthesis of 1-(2-Furyl)ethyl Acetate

Executive Summary

1-(2-Furyl)ethyl acetate is a critical chiral building block in the synthesis of furanosteroids, flavor compounds, and pharmaceutical intermediates. Its furan moiety is highly sensitive to harsh acidic conditions and oxidation, necessitating mild, high-fidelity synthetic protocols.

This guide details two validated, high-enantioselectivity pathways:

-

Enzymatic Kinetic Resolution (EKR): The most robust method for obtaining >99% ee products from racemic starting material using Candida antarctica Lipase B (CAL-B).

-

Asymmetric Transfer Hydrogenation (ATH): A scalable route starting from 2-acetylfuran, utilizing Ru-based catalysis followed by mild acetylation.

Route A: Enzymatic Kinetic Resolution (EKR)

Principle & Mechanism

The most reliable method for synthesizing enantiopure 1-(2-furyl)ethyl acetate is the kinetic resolution of racemic 1-(2-furyl)ethanol. Immobilized Candida antarctica Lipase B (Novozym 435) catalyzes the transesterification of the (S)-enantiomer much faster than the (R)-enantiomer (E-value > 200), following a Ping-Pong Bi-Bi mechanism.

Key Mechanistic Insight: The use of an irreversible acyl donor (vinyl acetate) is critical. The tautomerization of the leaving group (vinyl alcohol) to acetaldehyde drives the equilibrium forward, preventing the reverse reaction.

EKR Pathway Visualization

Figure 1: Mechanism of Lipase-catalyzed Kinetic Resolution using Vinyl Acetate as an irreversible donor.

Detailed Protocol

Objective: Resolution of (±)-1-(2-furyl)ethanol to (S)-acetate.

Reagents:

-

Substrate: (±)-1-(2-Furyl)ethanol (1.0 equiv)

-

Acyl Donor: Vinyl acetate (3.0 equiv)

-

Catalyst: Novozym 435 (20 mg/mmol substrate)

-

Solvent: n-Heptane (Anhydrous) or Toluene

-

Additives: Molecular Sieves (4Å)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of (±)-1-(2-furyl)ethanol in 50 mL of anhydrous n-heptane.

-

Activation: Add 30 mmol of vinyl acetate. Add 200 mg of Novozym 435 and 500 mg of activated 4Å molecular sieves.

-

Expert Note: Molecular sieves are essential not just for water removal but to prevent hydrolytic side reactions that lower ee.

-

-

Incubation: Stir the mixture at 40°C at 200 rpm.

-

Caution: Higher temperatures (>60°C) may degrade the enzyme or cause thermal racemization of the sensitive furan ring.

-

-

Monitoring: Monitor by chiral GC or HPLC every 30 minutes. Stop the reaction exactly when conversion reaches 50% (typically 2-4 hours).

-

Work-up: Filter off the enzyme and molecular sieves. The enzyme can be washed with heptane and reused up to 5 times.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the (S)-acetate from the unreacted (R)-alcohol using silica gel flash chromatography (Hexane:EtOAc 90:10).

Route B: Asymmetric Transfer Hydrogenation (ATH)

Principle

For cases where the ketone precursor (2-acetylfuran) is the starting material, Asymmetric Transfer Hydrogenation (ATH) is preferred over EKR to avoid the 50% yield limitation of resolution. Ru(II)-complexes with chiral diamine ligands (Noyori-Ikariya type) utilize formic acid/triethylamine as the hydrogen source.

ATH Workflow Visualization

Figure 2: Sequential Asymmetric Transfer Hydrogenation and Acetylation.

Detailed Protocol

Objective: Synthesis of (S)-1-(2-furyl)ethyl acetate from 2-acetylfuran.

Step 1: Asymmetric Reduction

-

Catalyst Prep: In a glovebox, dissolve [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.01 equiv) in anhydrous isopropanol. Heat to 80°C for 20 min, then cool.

-

Reaction: Add 2-acetylfuran (1.0 equiv) to the catalyst solution.

-

H-Source: Add a mixture of Formic Acid/Triethylamine (5:2 molar ratio) dropwise.

-

Stirring: Stir at 28°C for 12-18 hours. Monitor via TLC.

-

Isolation: Quench with water, extract with CH2Cl2, and concentrate. Yields typically >90% with 95-97% ee.

Step 2: Mild Acetylation

-

Dissolve the chiral alcohol in CH2Cl2.

-

Add Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), and catalytic DMAP (0.05 equiv).

-

Stir at 0°C to RT for 2 hours.

-

Note: Avoid strong mineral acids to prevent furan ring opening.

-

-

Wash with saturated NaHCO3 to remove excess acid. Dry and concentrate.

Comparative Data Analysis

The choice between EKR and ATH depends on the starting material availability and scale requirements.

| Parameter | Method A: Enzymatic Kinetic Resolution (EKR) | Method B: Asymmetric Transfer Hydrogenation (ATH) |

| Starting Material | Racemic 1-(2-furyl)ethanol | 2-Acetylfuran |

| Theoretical Yield | 50% (max) for single enantiomer | 100% |

| Enantiomeric Excess (ee) | >99% (Excellent) | 95-97% (Good) |

| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |

| Cost Efficiency | Moderate (Enzyme cost, reusable) | High (Ru catalyst expensive) |

| Scalability | High (Batch or Continuous Flow) | High (Industrial standard) |

| Atom Economy | Lower (Discard wrong enantiomer) | High |

References

-

Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Journal of Chemical Sciences.

-

Ghanem, A. (2001). Lipase-catalyzed irreversible transesterification of 1-(2-furyl)ethanol using isopropenyl acetate. Chirality.

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

BenchChem Protocols . (2025). Application Notes for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol.

Harnessing the Platform Molecule: A Technical Guide to Bio-Based Chiral Building Blocks from Furfural

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm shift towards a sustainable chemical industry necessitates the valorization of renewable feedstocks. Furfural, a platform chemical readily derived from the hemicellulose fraction of lignocellulosic biomass, stands out as a pivotal starting material for high-value chemical synthesis.[1][2] Its unique furanic structure, replete with reactive functional groups, offers a versatile entry point to a diverse array of chemical entities. For professionals in pharmaceutical and agrochemical research, the conversion of this achiral bio-based molecule into enantioenriched chiral building blocks is of paramount importance. These building blocks are crucial for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[3][4] This technical guide provides an in-depth exploration of the core chemo-catalytic, biocatalytic, and organocatalytic strategies for transforming furfural and its derivatives into valuable chiral synthons. We will dissect the causality behind experimental designs, present detailed, field-proven protocols, and offer a forward-looking perspective on the role of furfural in the future of sustainable, stereoselective synthesis.

Part 1: The Foundation - Furfural as a Bio-Renewable Cornerstone

The Imperative for a Sustainable Chemical Future

The chemical industry is at a critical juncture, facing mounting pressure to mitigate its environmental impact and reduce its reliance on finite petrochemical resources. The principles of green chemistry advocate for the use of renewable feedstocks, and lignocellulosic biomass, the most abundant organic carbon source on Earth, is central to this transition.[5][6] The valorization of biomass into platform molecules—versatile intermediates that can be converted into a spectrum of valuable products—is a key enabling strategy for building a circular and sustainable bio-economy.[1]

Furfural: From Agricultural Residue to High-Value Platform Chemical

Furfural (Furan-2-carbaldehyde) is a primary example of a successful biomass-derived platform molecule.[7][8] It is produced industrially via the acid-catalyzed dehydration of C5 sugars (pentoses), such as xylose, which are abundant in the hemicellulose component of agricultural residues like corn cobs, sugarcane bagasse, and rice husks.[6][9]

The structure of furfural is key to its utility. It contains a furan ring, an aromatic heterocycle, and a reactive aldehyde group. This combination of functionalities allows for a wide range of chemical transformations, including hydrogenation, oxidation, decarbonylation, and nitrogen-incorporation, making it a precursor to fuels, solvents, polymers, and fine chemicals.[1][10][11]

Caption: From Biomass to Building Blocks: The Furfural Value Chain.

The Central Role of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is inextricably linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic challenge but a regulatory and safety necessity. This drives a constant demand for novel, economically viable, and enantiomerically pure chiral building blocks—the fundamental synthons from which complex APIs are constructed.[4] Furfural, as a cheap and abundant renewable feedstock, presents a highly attractive starting point for accessing this critical chemical space.[12]

Part 2: Strategic Asymmetric Transformations of Furfural Derivatives

The conversion of achiral furfural into chiral molecules requires the introduction of one or more stereocenters in a controlled manner. This is achieved through asymmetric synthesis, a field dominated by catalytic methods that use a small amount of a chiral agent to generate a large quantity of an enantioenriched product.

Asymmetric C-N Bond Formation: The Biocatalytic Route to Chiral Amines

Chiral amines are ubiquitous structural motifs in pharmaceuticals. Biocatalysis, particularly the use of enzymes like transaminases (TAs), offers a powerful and green approach for their synthesis.[13]

Mechanistic Insight: The Power of Transaminases

Transaminases catalyze the transfer of an amino group from a donor molecule (often a simple, inexpensive amine like isopropylamine) to a ketone or aldehyde acceptor.[13] By using engineered, stereoselective transaminases, the prochiral aldehyde of furfural can be directly converted into a chiral primary amine with very high enantiomeric excess (ee). The driving force for the reaction is often the removal of the ketone byproduct (e.g., acetone from isopropylamine), which shifts the equilibrium towards the desired product. This approach avoids the use of heavy metals and harsh reagents, operating under mild aqueous conditions.

Caption: Workflow for Transaminase-Mediated Synthesis of Chiral Amines.

Experimental Protocol: Synthesis of Chiral Furfurylamine using a Transaminase

This protocol is a representative example based on established methodologies for the biocatalytic reductive amination of furfural derivatives.[13]

-

Enzyme and Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Dissolve the engineered transaminase powder in the buffer to a final concentration of 2-5 mg/mL.

-

Add pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of 1 mM.

-

Prepare a stock solution of the furfural substrate (e.g., 500 mM in DMSO).

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel (e.g., 30-40 °C), combine the enzyme solution with the amine donor. Isopropylamine is typically used in large excess (e.g., 0.5-1.0 M) to serve as both the amine source and to drive the reaction equilibrium.

-

Initiate the reaction by adding the furfural substrate stock solution dropwise to a final concentration of 20-50 mM. Causality Note: Substrate inhibition can be an issue for some enzymes; therefore, gradual addition or a fed-batch approach is often employed to maintain a low, steady concentration of the aldehyde.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine substrate conversion and the enantiomeric excess of the product.

-

Once the reaction has reached completion (typically 12-24 hours), quench the reaction by adding a base (e.g., 2 M NaOH) to raise the pH > 11.

-

Extract the chiral amine product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral furfurylamine.

-

-

Purification:

-

If necessary, purify the product via column chromatography on silica gel.

-

Asymmetric C-C Bond Formation: Crafting Chiral Alcohols

Creating new carbon-carbon bonds is the cornerstone of organic synthesis. Doing so asymmetrically on a furfural-derived scaffold provides access to a rich variety of chiral alcohols and their derivatives, which are highly valuable intermediates.[14][15]

Mechanistic Insight: Cooperative Catalysis in Asymmetric Allylation

A powerful strategy for the functionalization of the benzylic position of 5-alkyl furfurals is the synergistic use of two different catalysts—a palladium complex and a chiral amine organocatalyst.[16] The chiral amine reacts with the furfural aldehyde to form a trienamine intermediate. This intermediate then undergoes an asymmetric allylation with an allylic alcohol, catalyzed by a chiral palladium complex. The high enantioselectivity arises from the synergistic effect of both the chiral ligand on the palladium and the chiral amine, which work in concert to control the facial selectivity of the attack.[14][15]

Caption: Synergistic Palladium/Amine Catalysis for Asymmetric Allylation.

Data Presentation: Asymmetric Allylation of Furfural Derivatives

The following table summarizes representative results for the Pd/amine cooperatively catalyzed asymmetric allylation of furfural derivatives, demonstrating the efficacy of this method across various substrates.[16]

| Entry | Furfural Substrate (1) | Allylic Alcohol (2) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 5-Methylfurfural | Diphenyl-substituted | >99 | 83:17 | 96 |

| 2 | 5-Methylfurfural | 4-MeO-phenyl substituted | 98 | 85:15 | 93 |

| 3 | 5-Methylfurfural | 4-CF3-phenyl substituted | 90 | 87:13 | 97 |

| 4 | 5-Benzylfurfural | Diphenyl-substituted | 98 | 80:20 | 95 |

| 5 | 5-Ethylfurfural | Diphenyl-substituted | 34 | 60:40 | 92 |

Data synthesized from Su et al., ACS Catalysis, 2017.[16] The results highlight the high yields and excellent enantioselectivities achievable, although reactivity can be lower for non-benzylic alkyl-substituted furfurals (Entry 5).

Cycloaddition Strategies: Accessing Complex Chiral Heterocycles

The furan ring in furfural can act as a diene in [4+2] Diels-Alder cycloadditions, providing a powerful route to complex oxabicyclic structures.[17][18] Furthermore, the aldehyde group can be used to form dipoles for 1,3-dipolar cycloadditions.

Mechanistic Insight: Asymmetric 1,3-Dipolar Cycloaddition

An elegant strategy to produce highly functionalized, enantioenriched heterocyclic scaffolds involves the reaction of iminoesters derived from furfural derivatives (like 5-hydroxymethylfurfural, HMF) with activated alkenes.[19] This constitutes a 1,3-dipolar cycloaddition. The key to achieving stereocontrol is the use of a chiral catalyst, such as a copper(I) complex with a chiral ligand (e.g., Fesulphos). The catalyst coordinates to the reactants, creating a chiral environment that directs the approach of the alkene to the azomethine ylide dipole, resulting in the formation of one enantiomer of the pyrrolidine product preferentially.[19]

Experimental Protocol: Catalytic Asymmetric Synthesis of a Furyl-Pyrrolidine

This protocol is a representative example based on the methodology for synthesizing enantioenriched furyl-pyrrolidines from HMF-derived iminoesters.[19]

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere (Argon), add the copper(I) source (e.g., CuI, 5 mol%) and the chiral ligand (e.g., Fesulphos, 5.5 mol%) to an oven-dried Schlenk tube.

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

-

Reaction Setup:

-

To the catalyst mixture, add the HMF-derived iminoester (1.0 equiv) and the activated alkene (dipolarophile, e.g., dimethyl maleate, 1.2 equiv).

-

Causality Note: The choice of catalyst and ligand is critical. The Fesulphos/CuI system has been shown to provide excellent diastereo- and enantioselectivity for this specific transformation. The slight excess of ligand ensures full coordination to the metal center.

-

-

Reaction Execution and Monitoring:

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (e.g., 12-48 hours).

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the enantioenriched furyl-pyrrolidine product.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

-

Part 3: The Path Forward - From Bio-Based Synthon to API

The true value of these furfural-derived chiral building blocks lies in their potential for elaboration into complex, biologically active molecules. Their inherent functionality—the furan ring, hydroxyl groups, amino groups—provides numerous handles for subsequent chemical modifications.

A notable example is the synthesis of a (2S)-phenyl-3-piperidone intermediate, a common structural core in many drugs, which has been developed in just five steps from furfural.[3] This demonstrates a direct and efficient link between a raw biomass derivative and a high-value pharmaceutical precursor. The furan ring itself can be a stable part of the final API or can be used as a masked di-carbonyl functionality, revealed through a ring-opening reaction (e.g., Achmatowicz reaction) to generate chiral aliphatic chains.

The continued development of more efficient and selective catalytic systems, particularly those that can operate in one-pot cascade reactions directly from furfural, will further enhance the economic viability of this platform.[20][21] As the pharmaceutical industry intensifies its search for greener and more sustainable manufacturing processes, the role of furfural as a source of essential chiral building blocks is set to expand significantly.

Part 4: Conclusion

Furfural is far more than a simple bio-based solvent; it is a versatile and powerful platform chemical poised to play a central role in the sustainable synthesis of complex organic molecules. For researchers in drug development, furfural offers a renewable and cost-effective entry point to a diverse range of chiral building blocks, including amines, alcohols, and complex heterocycles. By leveraging sophisticated strategies in biocatalysis, asymmetric chemo-catalysis, and organocatalysis, the inherent reactivity of the furfural scaffold can be harnessed to construct stereochemically defined synthons with exceptional precision. The continued innovation in catalytic methods will undoubtedly unlock even greater potential, solidifying furfural's position as a cornerstone of the next generation of pharmaceutical manufacturing.

References

-

Al-Naddaf, Q., et al. (2023). One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. MDPI. Available at: [Link]

- Sanfilippo, J. P. (2012). PRODUCTION OF LEVULINIC ACID, FURFURAL, AND GAMMA VALEROLACTONE FROM C5 and C6 CARBOHYDRATES IN MONO. Google Patents.

-

Gabuyo, J. L. A., et al. (2022). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts. Research Square. Available at: [Link]

-

Goyal, S., et al. (2024). Synthesis of γ-Valerolactone from Levulinic Acid with Co/NC, and from Furfural via Cascade Reaction Using Co/NC and H-Beta. ACS Publications. Available at: [Link]

-

Wang, T., et al. (2022). Cascade Upgrading of Biomass-Derived Furfural to γ-Valerolactone Over Zr/Hf-Based Catalysts. Frontiers in Chemistry. Available at: [Link]

-

Asensio, M. G., et al. (2023). Enantioselective transformations of 5-hydroxymethylfurfural via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine. Universidad Autónoma de Madrid. Available at: [Link]

-

Unknown Author. (n.d.). Asymmetric Michael addition of allylic furfural via tetraenamine catalysis. ResearchGate. Available at: [Link]

-

Su, Y.-L., et al. (2017). Asymmetric Allylation of Furfural Derivatives: Synergistic Effect of Chiral Ligand and Organocatalyst on Stereochemical Control. ACS Catalysis. Available at: [Link]

-

Lacerda, A. I. C., et al. (2022). Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review. LIDSEN Publishing Inc.. Available at: [Link]

-

Su, Y.-L., et al. (2017). Asymmetric Allylation of Furfural Derivatives: Synergistic Effect of Chiral Ligand and Organocatalyst on Stereochemical Control | ACS Catalysis. ACS Publications. Available at: [Link]

-

Wang, C., et al. (2024). Recent catalytic innovations in furfural transformation. Green Chemistry. Available at: [Link]

-

Zhang, X., et al. (2021). Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Advances. Available at: [Link]

-

Unknown Author. (2022). Synthesis of Common Drug Intermediaries from Furfural. Biosystems Engineers. Available at: [Link]

-

Clark, J. & Milescu, M. (2026). Furfural as a Bio-Based Platform Molecule in Industry: Feedstocks and New Chemistries. MDPI. Available at: [Link]

-

Su, Y.-L., et al. (2017). Asymmetric Allylation of Furfural Derivatives: Synergistic Effect of Chiral Ligand and Organocatalyst on Stereochemical Control. ACS Publications. Available at: [Link]

-

Nakano, T., et al. (2011). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Molecules. Available at: [Link]

-

Wang, T., et al. (2014). Integrated catalytic process to directly convert furfural to levulinate ester with high selectivity. ChemSusChem. Available at: [Link]

-

Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ACS Catalysis. Available at: [Link]

-

Wozniak, B., Tin, S., & de Vries, J. G. (2019). Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate. Chemical Science. Available at: [Link]

-

Zhang, X., et al. (2021). Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Publications. Available at: [Link]

-

Zhang, X., et al. (2021). Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. National Institutes of Health. Available at: [Link]

-

Unknown Author. (2026). Furfural as a Bio-Based Platform Molecule in Industry: Feedstocks and New Chemistries. MDPI. Available at: [Link]

-

Lange, J. P. (2015). An overview of the applications of furfural and its derivatives. SciSpace. Available at: [Link]

-

Kumar, P., et al. (2025). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journals. Available at: [Link]

-

Galkin, M. V. & Samec, J. S. M. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. Available at: [Link]

-

Galkin, M. V. & Samec, J. S. M. (2016). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. National Institutes of Health. Available at: [Link]

-

Zhang, Z. & Zhou, Y. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. Available at: [Link]

- Pushpavanam, P. P., et al. (2014). Single step process for conversion of furfural to tetrahydrofuran. Google Patents.

-

Zhang, Z., et al. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers. Available at: [Link]

-

Zhang, X., et al. (2021). Recent advances in the conversion of furfural into bio-chemicals through chemo- And bio-catalysis. ResearchGate. Available at: [Link]

-

Nakano, T., et al. (2011). Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds. PubMed. Available at: [Link]

-

Wang, Y., et al. (2025). Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols. PubMed. Available at: [Link]

-

Zhang, X., et al. (2021). Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Publishing. Available at: [Link]

-

Toyooka, N. & Nemoto, H. (n.d.). Application of chiral building blocks to the synthesis of drugs. Toyama Medical and Pharmaceutical University. Available at: [Link]

-

Lee, Y., Kwon, E. E., & Lee, J. (2019). Production of α,ω-diols from furfural with the highest yields achieved in previous studies indicated at each step. ResearchGate. Available at: [Link]

-

Dijksman, A., et al. (2013). Catalytic conversion of furfural into a 2,5-furandicarboxylic acid-based polyester with total carbon utilization. Angewandte Chemie International Edition. Available at: [Link]

-

Wang, C., et al. (2021). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. MDPI. Available at: [Link]

-

Wu, S., et al. (2023). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry. Available at: [Link]

-

Zhang, Z., et al. (2021). Selective Conversion of Furfural into Diols over Co-Based Catalysts: Importance of the Coordination of Hydrogenation Sites and Basic Sites. ResearchGate. Available at: [Link]

-

Blaauw, R. H., et al. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA. Available at: [Link]

-

Blaauw, R. H., et al. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA. Available at: [Link]

-

Stevens, C. V., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. National Institutes of Health. Available at: [Link]

-

Al-Musa, A. A. (2021). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. ResearchGate. Available at: [Link]

Sources

- 1. Furfural as a Bio-Based Platform Molecule in Industry: Feedstocks and New Chemistries [sciltp.com]

- 2. scispace.com [scispace.com]

- 3. ift.co.za [ift.co.za]

- 4. Portico [access.portico.org]

- 5. Recent catalytic innovations in furfural transformation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity [beilstein-journals.org]

- 9. Catalysis Research | Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review [lidsen.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repositorio.uam.es [repositorio.uam.es]

- 20. acs.figshare.com [acs.figshare.com]

- 21. Cascade Upgrading of Biomass-Derived Furfural to γ-Valerolactone Over Zr/Hf-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-(-)-1-(2-Furyl)ethyl acetate

CAS Number: 85828-09-7

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-(-)-1-(2-Furyl)ethyl acetate, a valuable chiral building block in modern organic synthesis and drug development. The document delves into its synthesis, with a particular focus on green and efficient enzymatic methods. It further details its physicochemical and spectroscopic properties, analytical methodologies for enantiomeric purity assessment, and its applications as a key intermediate in the synthesis of complex molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, asymmetric synthesis, and pharmaceutical development.

Introduction: The Significance of Chiral Furyl Scaffolds

Chiral molecules are fundamental to the life sciences, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The furan ring system is a prevalent motif in a wide array of natural products and pharmaceuticals, valued for its unique electronic properties and its ability to participate in various chemical transformations. (R)-(-)-1-(2-Furyl)ethyl acetate, a chiral ester derived from 1-(2-furyl)ethanol, has emerged as a significant synthon for the introduction of a stereodefined furyl-containing moiety in the synthesis of complex target molecules. Its utility is particularly pronounced in the development of novel therapeutics where specific stereochemistry is paramount for biological activity. This guide aims to provide a detailed technical resource for the effective utilization of this versatile chiral building block.

Synthesis and Manufacturing

The primary and most efficient route to optically pure (R)-(-)-1-(2-Furyl)ethyl acetate is through the enzymatic kinetic resolution of its racemic precursor, (±)-1-(2-furyl)ethanol. This biocatalytic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.

Enzymatic Kinetic Resolution: A Green Approach

Lipase-catalyzed transesterification is the method of choice for the kinetic resolution of (±)-1-(2-furyl)ethanol. This process selectively acylates one enantiomer, leaving the other unreacted, thereby allowing for their separation.

Logical Framework for Enzymatic Kinetic Resolution

Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on established methodologies for the kinetic resolution of secondary alcohols.

-

Reaction Setup: In a clean, dry reaction vessel, dissolve (±)-1-(2-furyl)ethanol (1 equivalent) in a suitable organic solvent (e.g., n-heptane).

-

Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (1.2 equivalents). Vinyl acetate is often preferred as it leads to an irreversible reaction.

-

Enzyme Addition: Introduce an immobilized lipase, for instance, Candida antarctica lipase B (Novozym 435), to the reaction mixture. The use of an immobilized enzyme facilitates its subsequent removal from the reaction medium.

-

Reaction Conditions: The reaction is typically conducted at a controlled temperature, for example, 40-60°C, with gentle agitation to ensure a homogenous mixture.

-

Monitoring: The progress of the reaction should be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining alcohol and the newly formed ester.

-

Work-up and Purification: Once the desired conversion is achieved (typically around 50% to maximize the enantiomeric excess of both product and remaining substrate), the enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of (R)-(-)-1-(2-Furyl)ethyl acetate and (S)-(+)-1-(2-furyl)ethanol can be separated by column chromatography.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (R)-(-)-1-(2-Furyl)ethyl acetate is essential for its effective use.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 85828-09-7 | |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Data not available for the specific enantiomer. The related furfuryl acetate has a boiling point of 175-177 °C. | |

| Density | Data not available for the specific enantiomer. The density of ethyl acetate is approximately 0.902 g/cm³.[1] | |

| Optical Rotation [α]D | Negative value expected for the (R)-enantiomer. The specific value is not readily available in the searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and ethyl acetate. |

Spectroscopic Data

The following are predicted spectroscopic data based on the structure of (R)-(-)-1-(2-Furyl)ethyl acetate and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the methine proton adjacent to the chiral center, and the protons of the furan ring.

-

Predicted Chemical Shifts (in CDCl₃):

-

~1.2 ppm (t, 3H, -OCH₂CH ₃)

-

~2.1 ppm (s, 3H, -C(=O)CH ₃)

-

~4.1 ppm (q, 2H, -OCH ₂CH₃)

-

~6.1-6.4 ppm (m, 2H, furan ring protons)

-

~7.3-7.4 ppm (m, 1H, furan ring proton)

-

A multiplet for the chiral methine proton (-CH (OAc)-) is also expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

The spectrum should display distinct signals for each of the eight carbon atoms in the molecule.

-

Predicted Chemical Shifts (in CDCl₃):

-

~14 ppm (-OCH₂C H₃)

-

~21 ppm (-C(=O)C H₃)

-

~61 ppm (-OC H₂CH₃)

-

~108-111 ppm (furan ring carbons)

-

~142-143 ppm (furan ring carbons)

-

~152 ppm (furan ring carbon)

-

~170 ppm (C =O)

-

A signal for the chiral methine carbon (C H(OAc)-) is also expected.

-

IR (Infrared) Spectroscopy

-

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group of the ester.

-

Characteristic Absorption Bands:

-

~1740 cm⁻¹ (C=O stretching, ester)

-

~1240 cm⁻¹ (C-O stretching, ester)

-

C-H stretching bands for the alkyl and furan ring protons.

-

MS (Mass Spectrometry)

-

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Expected Fragmentation:

Analytical Methods for Quality Control

The enantiomeric purity of (R)-(-)-1-(2-Furyl)ethyl acetate is a critical quality attribute. Chiral chromatography is the gold standard for its determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Workflow for Chiral HPLC Method Development

Figure 2: A systematic approach to developing a chiral HPLC method.

Illustrative Chiral HPLC Protocol

This protocol is a starting point and may require optimization for specific instrumentation and samples.

-

Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or a similar column, is a good first choice.

-

Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. A typical starting point is a 90:10 (v/v) mixture. The ratio can be adjusted to optimize the separation.

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength where the furan ring absorbs, such as 254 nm, is appropriate.

-

Temperature: The column temperature should be controlled, typically at 25°C.

Applications in Drug Development and Asymmetric Synthesis

(R)-(-)-1-(2-Furyl)ethyl acetate serves as a versatile chiral intermediate in the synthesis of a variety of biologically active molecules. The furan moiety can be a key pharmacophore itself or can be transformed into other functional groups.

Potential Synthetic Transformations of the Furyl Group

The furan ring in (R)-(-)-1-(2-Furyl)ethyl acetate can undergo a range of transformations, including:

-

Diels-Alder Reactions: The furan can act as a diene in [4+2] cycloadditions to construct complex polycyclic systems.

-

Oxidative Ring Opening: The furan ring can be opened to yield dicarbonyl compounds, which are valuable synthetic intermediates.

-

Hydrogenation: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

Examples of Application Areas:

While specific drug synthesis pathways involving this exact molecule are not widely published in readily available literature, chiral furyl alcohols and their derivatives are known to be intermediates in the synthesis of:

-

Antiviral Agents: The furan nucleus is present in several antiviral compounds. The stereochemistry of substituents on the furan ring can be crucial for their activity.[4][5][6][7][8]

-

Anti-inflammatory Drugs: Some non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents incorporate heterocyclic scaffolds where a chiral furyl precursor could be utilized.[9][10][11][12][13]

-

Natural Product Synthesis: Many natural products with diverse biological activities contain furan or tetrahydrofuran rings, and (R)-(-)-1-(2-Furyl)ethyl acetate can be a key starting material for their enantioselective synthesis.

Safety, Handling, and Storage

General Safety Precautions:

-

Flammability: The compound is expected to be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[14][15][16][17] Use in a well-ventilated area and take precautionary measures against static discharge.[14]

-

Health Hazards: May cause eye, skin, and respiratory tract irritation.[14] Avoid breathing vapors or mist.[16] In case of contact with eyes or skin, rinse immediately with plenty of water.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Conclusion

(R)-(-)-1-(2-Furyl)ethyl acetate is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its efficient synthesis via enzymatic kinetic resolution aligns with the principles of green chemistry. A thorough understanding of its properties, analytical methods, and safe handling procedures, as outlined in this guide, will empower researchers to effectively utilize this important synthon in the development of novel and complex molecules.

References

-

PubChem. (n.d.). Ethyl 2-(furan-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Moore, S. (n.d.).

- Fisher Scientific. (2014).

- Badaloni, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 57, 18-24.

- Synthesis and Pharmacological Evaluation of Antiinflamm

- Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- Sasol. (2025).

- Chemistry LibreTexts. (2023).

- Nicoletti, R., et al. (1991). synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. Archiv der Pharmazie, 324(4), 227-230.

- Tables For Organic Structure Analysis. (n.d.).

- Sigma-Aldrich. (n.d.). (±)-1-(2-Furyl)ethanol.

- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)

- Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. (n.d.). Bentham Science.

- Sigma-Aldrich. (2017).

- ethyl acetate - SAFETY D

- Brown, W. P. (n.d.).

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. (2024).

- Fisher Scientific. (2025).

- YMC. (n.d.).

- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). Repositori Obert UdL.

- Important Synthesis of Antiviral Drugs. (n.d.). Slideshare.

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.).

- Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.

- Synthesis and antimicrobial activity of Ibuprofen deriv

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). (n.d.).

- NIST. (n.d.).

- ResearchGate. (n.d.). 13C-nmr Chemical Shifts of 1, 2, and 3.

- Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (n.d.). MDPI.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.).

- Anton Paar. (n.d.). European Pharmacopoeia 2.2.7.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037-1049.

- Zibo Bofan Chemical Co., Ltd. (2025).

- Doc Brown's Chemistry. (n.d.).

- ChemicalBook. (n.d.).

- Phenomenex. (n.d.).

- 13 C NMR Chemical Shift Table.pdf. (n.d.).

- NIST. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). Ethyl 2-(furan-2-yl)

- Academia.edu. (n.d.).

- Leah4sci. (2017).

Sources

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uwm.edu [uwm.edu]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. geneseo.edu [geneseo.edu]

- 17. rcilabscan.com [rcilabscan.com]

Absolute Configuration & Biocatalytic Synthesis of 1-(2-Furyl)ethyl Acetate

This technical guide details the absolute configuration, stereochemical assignment, and biocatalytic synthesis of 1-(2-furyl)ethyl acetate . It is designed for researchers requiring high-purity chiral building blocks for pharmaceutical intermediates.

Executive Summary

1-(2-Furyl)ethyl acetate is a critical chiral synthon used in the synthesis of bioactive furyl-substituted pharmacophores. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the (

This guide provides the definitive stereochemical assignment, a validated Mosher's ester analysis protocol for configuration proof, and a scalable biocatalytic workflow for isolating the (

Structural Basis & Stereochemistry

To unambiguously assign the configuration, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center at C1.[1]

CIP Priority Assignment

The chiral center is bonded to four distinct groups. The priority is determined by atomic number (

-

-O-C(=O)CH

(Acetate Oxygen): Highest priority ( -

-C

H -

-CH

(Methyl): Carbon bonded to hydrogens. -

-H (Hydrogen): Lowest priority.

Configuration Logic: When the lowest priority group (-H) is oriented away from the viewer:

-

The sequence Acetate

Furan -

Assignment: (

)-1-(2-furyl)ethyl acetate .

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the absolute configuration based on CIP rules.

Figure 1: CIP Priority decision tree for 1-(2-furyl)ethyl acetate.

Analytical Determination: The "Gold Standard"

While optical rotation is a useful quick check, it is susceptible to solvent and concentration effects. The Mosher's Ester Method (NMR anisotropy) is the self-validating standard for determining absolute configuration in this class of molecules.

Mosher's Method (NMR Analysis)

This method involves derivatizing the hydrolyzed alcohol, 1-(2-furyl)ethanol, with (

The Principle:

The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the substrate. By calculating the difference in chemical shifts (

-

Positive

: Protons reside on the side of the plane unshielded by the phenyl group in the ( -

Negative

: Protons reside on the side shielded by the phenyl group.

Diagnostic Shifts for 1-(2-furyl)ethanol derivatives:

| Proton Group |

Note: If the experimental NMR data matches this pattern (Negative for Methyl, Positive for Furan), the alcohol configuration is (

Biocatalytic Synthesis (Enzymatic Kinetic Resolution)

For drug development, obtaining the pure enantiomer is as important as assigning it. The most robust method for synthesizing (

The Catalyst: CALB

-

Enzyme: Candida antarctica Lipase B (CALB), commercially available as Novozym 435 (immobilized).[3][4]

-

Selectivity Rule: CALB follows the Kazlauskas Rule for secondary alcohols.[5] It preferentially acetylates the enantiomer where the medium-sized group (Methyl) and large group (Furan) fit specific pockets in the active site.

-

Outcome: CALB selectively acetylates the (

)-alcohol to form (

Reaction Workflow

The reaction utilizes Vinyl Acetate as an irreversible acyl donor. The tautomerization of the leaving group (vinyl alcohol

Figure 2: Enzymatic Kinetic Resolution workflow using CALB.

Experimental Protocols

Protocol A: Enzymatic Resolution (Synthesis)

Objective: Isolate (

-

Preparation: Dissolve racemic 1-(2-furyl)ethanol (10 mmol) in anhydrous

-heptane (50 mL). -

Acyl Donor: Add Vinyl Acetate (30 mmol, 3 equiv).

-

Initiation: Add Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake at 200 rpm, 30°C. Monitor via chiral GC/HPLC.

-

Termination: Stop reaction at ~50% conversion (typically 4-6 hours) to maximize enantiomeric purity of both species. Filter off the enzyme (enzyme can be recycled).

-

Purification: Evaporate solvent. Separation of the (

)-acetate and (

Protocol B: Chiral GC Analysis (Validation)

Objective: Determine Enantiomeric Excess (

-

Column:

-DEX 120 or equivalent cyclodextrin-based chiral column (30m x 0.25mm). -

Conditions: Injector 220°C, Detector (FID) 250°C.

-

Oven Program: 90°C (isothermal) or gentle ramp.

-

Elution Order (Typical for CALB products on

-DEX):-

(

)-1-(2-furyl)ethanol (Unreacted) -

(

)-1-(2-furyl)ethanol (Trace, if any) -

(

)-1-(2-furyl)ethyl acetate (Trace, if any) -

(

)-1-(2-furyl)ethyl acetate (Major Product)

-

References

-

Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol. Biotechnology Progress / PubMed. [Link]

-

A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster (Kazlauskas Rule). Journal of Organic Chemistry. [Link][5][6][7]

-

Stereochemical assignment of 2-furylcarbinols via Exciton Chirality. Journal of the American Chemical Society. [Link]

Sources

- 1. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Protocol for Lipase-Catalyzed Resolution of 1-(2-Furyl)ethanol

Abstract

This guide details a high-efficiency protocol for the kinetic resolution of racemic 1-(2-furyl)ethanol (1-(2-furyl)ethan-1-ol) to yield enantiopure

Introduction & Scientific Rationale

The Target Molecule

1-(2-Furyl)ethanol is a critical chiral building block in the synthesis of pharmaceutical intermediates, fragrances, and natural products.[1][2] The furan ring serves as a versatile masked dicarbonyl functionality, allowing for subsequent transformations into pyranones, cyclopentenones, and other bioactive scaffolds.

Mechanistic Principles

The resolution proceeds via a lipase-catalyzed enantioselective transesterification .

-

Enzyme: CALB is a serine hydrolase that follows the Kazlauskas rule, preferentially acetylating the

-enantiomer of secondary alcohols where the large substituent (furan ring) and medium substituent (methyl group) fit specific pockets in the active site. -

Thermodynamics: The use of vinyl acetate as the acyl donor renders the reaction irreversible. The byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, preventing the reverse reaction and driving the equilibrium forward.

-

Kinetics: The reaction follows an ordered Bi-Bi mechanism .[1] The enzyme is first acylated by vinyl acetate, releasing acetaldehyde. The acyl-enzyme intermediate then transfers the acetyl group to the fast-reacting

-enantiomer of the alcohol.

Process Advantages[1]

-

Green Chemistry: Operates in mild organic solvents (n-heptane) or solvent-free conditions.

-

Scalability: Immobilized enzymes are easily recovered by filtration and can be reused over multiple cycles without significant loss of activity.

-

Selectivity: High Enantiomeric Ratio (

) minimizes the need for complex downstream purification.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| Racemic 1-(2-furyl)ethanol | >98% Purity | Substrate |

| Vinyl Acetate | >99%, Stabilized | Acyl Donor |

| Novozym 435® | Immobilized CALB (>5000 U/g) | Biocatalyst |

| n-Heptane | Anhydrous, HPLC Grade | Solvent |

| Molecular Sieves (4Å) | Activated | Water Scavenger |

Equipment

-

Thermostatic orbital shaker (set to 300 rpm).

-

Screw-cap reaction vials (20 mL) or round-bottom flask with condenser (for scale-up).

-

Gas Chromatograph (GC) equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB or equivalent).

-

Rotary Evaporator.

Experimental Protocol

Pre-Reaction Preparation

-

Enzyme Drying: Although Novozym 435 is robust, store it over silica gel in a desiccator at 4°C. For strictly anhydrous applications, dry the enzyme in a vacuum desiccator at 25°C for 24 hours.

-

Solvent Drying: Store n-heptane over activated 4Å molecular sieves for at least 24 hours prior to use to prevent competitive hydrolysis.

Standard Operating Procedure (SOP)

Scale: 10 mmol substrate (approx. 1.12 g)

-

Setup: In a 50 mL screw-cap vial, dissolve 1.12 g (10 mmol) of racemic 1-(2-furyl)ethanol in 20 mL of n-heptane .

-

Acyl Donor Addition: Add 0.92 g (10.7 mmol, ~1.0 mL) of vinyl acetate.

-

Note: A slight excess (1.1 equivalents) ensures complete conversion of the (R)-enantiomer.

-

-

Initiation: Add 50 mg of Novozym 435® beads.

-

Loading Ratio: ~5% w/w relative to substrate is sufficient for reaction completion in <4 hours.

-

-

Incubation: Seal the vial and place it in the orbital shaker at 60°C and 300 rpm .

-

Monitoring: Withdraw 50 µL aliquots at 30 min intervals. Dilute with 500 µL n-heptane and analyze via Chiral GC (see Section 5).

-

Termination: Stop the reaction when conversion reaches 50% (typically 2–4 hours).

-

Critical Check: Do not exceed 50% conversion, as the enzyme will eventually begin to accept the slower

-enantiomer, eroding the

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel or a syringe filter to remove the enzyme beads.

-

Recycling: Wash the recovered beads with n-heptane and air dry for reuse.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 20 mbar) to remove the solvent and residual vinyl acetate/acetaldehyde.

-

-

Purification:

-

The residue contains

-1-(2-furyl)ethanol and -

Separate via Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate 90:10 to 80:20 gradient). The ester elutes first, followed by the alcohol.

-

Analytical Methods

To validate the resolution, you must determine the Conversion (

Chiral GC Conditions

-

Instrument: Agilent 7890B or equivalent with FID.

-

Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm) or Beta-DEX™ 120.

-

Carrier Gas: Helium or Hydrogen (constant flow 1.2 mL/min).

-

Injector: Split mode (50:1), 250°C.

-

Detector (FID): 275°C.

-

Oven Program:

-

Hold at 80°C for 2 min.

-

Ramp 5°C/min to 140°C.

-

Hold for 5 min.

-

-

Retention Times (Approximate):

- -1-(2-furyl)ethanol: ~9.5 min

- -1-(2-furyl)ethanol: ~10.2 min

- -Acetate: ~11.5 min

- -Acetate: ~12.1 min

Calculations

Where:

- = Enantiomeric excess of the substrate (alcohol).[1]

- = Enantiomeric excess of the product (acetate).

Method Optimization & Data Summary

The choice of solvent and acyl donor is critical for maximizing the E-value.

Table 1: Effect of Solvent and Acyl Donor on Resolution Efficiency (at 60°C)

| Solvent | Acyl Donor | Time (h) | Conversion (%) | E-Value | ||

| n-Heptane | Vinyl Acetate | 2.0 | 49 | >99 | >98 | >200 |

| Toluene | Vinyl Acetate | 3.5 | 45 | 88 | 96 | 120 |

| THF | Vinyl Acetate | 12.0 | 15 | 20 | 99 | 85 |

| n-Heptane | Ethyl Acetate | 24.0 | 10 | 12 | 95 | 40 |

Data synthesized from comparative literature analysis (References 1, 3).

Key Insight: Hydrophobic solvents like n-heptane preserve the essential water layer on the enzyme surface, maintaining catalytic conformation. Hydrophilic solvents (THF) strip this water, drastically reducing activity. Vinyl esters are superior to alkyl esters due to the irreversibility of the reaction.

Visualizations

Protocol Workflow

A streamlined view of the experimental procedure.

Figure 1: Step-by-step workflow for the kinetic resolution of 1-(2-furyl)ethanol.

Catalytic Mechanism (Ping-Pong Bi-Bi)

Understanding the molecular interactions at the active site.

Figure 2: Ping-Pong Bi-Bi mechanism of CALB-catalyzed transesterification.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme inactivation or high water content. | Dry solvent over molecular sieves. Ensure enzyme is stored correctly. |

| Low Enantioselectivity ( | Reaction temperature too high or non-specific background reaction. | Reduce temperature to 40°C. Ensure no chemical catalysts (acids/bases) are present. |

| Reaction Stalls | Product inhibition or enzyme agglomeration. | Add more solvent to dilute. Ensure vigorous shaking (300 rpm) to disperse beads. |

| Inconsistent GC Results | Column degradation or dirty liner. | Trim column guard. Replace injection liner. Verify split ratio. |

References

-

Kamble, M. P., et al. (2014). "Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media." Biotechnology Progress. [Link]

-

Qayed, W. S., et al. (2015). "Lipases-catalyzed enantioselective kinetic resolution of primary and secondary alcohols."[2] Journal of Chemical and Pharmaceutical Research. [Link]

-

Müller, M., et al. (2010). "Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica." Journal of Biotechnology. [Link]

Sources

Precision Biocatalysis: Novozym 435-Mediated Transesterification of Furyl Alcohols

Executive Summary

Furyl alcohols, such as furfuryl alcohol , 5-hydroxymethylfurfural (HMF) , and 1-(2-furyl)ethanol , are critical bio-based building blocks for pharmaceuticals and sustainable polymers. However, their chemical acylation is fraught with challenges: furans are acid-sensitive (prone to ring-opening and polymerization) and thermally unstable.

Novozym 435 , the immobilized form of Candida antarctica Lipase B (CALB) on a macroporous acrylic resin (Lewatit VP OC 1600), represents the industry standard for stabilizing these reactions. Unlike chemical catalysts, Novozym 435 operates under mild, neutral conditions, preventing side reactions while offering exquisite enantioselectivity for chiral resolution.

This guide details the mechanistic grounding, solvent engineering, and validated protocols for the transesterification of furyl alcohols, designed for reproducibility in drug discovery and material science workflows.

Mechanism of Action: Ping-Pong Bi-Bi

To optimize this reaction, one must understand that CALB does not follow a simple lock-and-key model but operates via a Ping-Pong Bi-Bi mechanism .

-

Acyl-Enzyme Formation: The acyl donor (ester) enters the active site. The catalytic serine (Ser105) attacks the carbonyl carbon, releasing the alcohol byproduct (First Product,

) and forming a covalent Acyl-Enzyme Intermediate. -

Nucleophilic Attack: The furyl alcohol (Substrate,

) enters and attacks the Acyl-Enzyme. -

Deacylation: The new ester (Second Product,

) is released, regenerating the free enzyme.

Crucial Insight: In kinetic resolution, the enzyme reacts much faster with one enantiomer of the furyl alcohol (

Pathway Visualization

Figure 1: The Ping-Pong Bi-Bi mechanism for CALB-catalyzed transesterification. Note the release of the first product (acetaldehyde/alcohol) before the furyl alcohol binds.

Critical Parameters & Optimization

Solvent Engineering (Log P)

The hydrophobicity of the solvent, defined by

-

Hydrophilic solvents (

): Strip the essential water layer from the enzyme, causing deactivation (e.g., DMSO, Methanol). -

Hydrophobic solvents (

): Preserve the enzyme's hydration shell, leading to high activity.

| Solvent | Log P | Suitability for Furyl Alcohols | Notes |

| n-Heptane | 4.0 | Excellent | Best for kinetic resolution; high reaction rates. |

| Toluene | 2.5 | Good | Good solubility for aromatic furans; moderate rate. |

| MTBE | 1.3 | Moderate | Useful if substrate solubility is poor in alkanes. |

| THF | 0.46 | Poor/Variable | Can strip water; use only for polar substrates like HMF. |

| 2-MTHF | 1.7 | Excellent (Green) | Bio-based alternative to THF; better enzyme stability. |

The Acyl Donor Choice[1]

-

Reversible Donors (Ethyl Acetate): The reaction reaches equilibrium (

). Requires large excess of donor to drive conversion.[1] -

Irreversible Donors (Vinyl Acetate/Propionate): The byproduct is vinyl alcohol, which tautomerizes instantly to acetaldehyde (volatile). This drives the reaction to completion and prevents the reverse reaction.

-

Warning: Acetaldehyde can form Schiff bases with lysine residues on the enzyme surface, potentially deactivating it over multiple cycles.

-

Protocol 1: Kinetic Resolution of (R/S)-1-(2-furyl)ethanol[3]

Objective: Isolate enantiopure (S)-1-(2-furyl)ethanol and (R)-acetate from the racemate.

Target Metrics: Conversion ~50%, enantiomeric excess (

Materials

-

Substrate: (R/S)-1-(2-furyl)ethanol (100 mg).

-

Biocatalyst: Novozym 435 (dried over silica gel for 24h).

-

Solvent: n-Heptane (anhydrous).

-

Equipment: Orbital shaker (thermostatted), 5 mL screw-cap glass vials.

Step-by-Step Procedure

-

Preparation: Dissolve 100 mg (0.89 mmol) of (R/S)-1-(2-furyl)ethanol in 4 mL of n-heptane.

-

Acyl Donor Addition: Add Vinyl Acetate in a 1:1 to 1:2 molar ratio (approx. 100-200 µL).

-

Note: Excess vinyl acetate ensures the reaction isn't limited by the donor, but too much can lead to enzyme inhibition.

-

-

Initiation: Add 20 mg of Novozym 435 (20% w/w relative to substrate).

-

Incubation: Incubate at 60°C with orbital shaking at 300 rpm .

-

Why 60°C? Higher temperature improves solubility and reaction rate without denaturing CALB (stable up to 80°C in organic media).

-

-

Monitoring: Withdraw 20 µL aliquots at 30 min, 1h, 2h, and 4h. Dilute in HPLC mobile phase (Hexane/IPA).

-

Termination: Once conversion reaches 50% (typically 2-4 hours), filter off the enzyme using a glass frit or syringe filter.

-

Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash chromatography (Silica gel; Hexane:EtOAc 90:10).

Protocol 2: Selective Acylation of 5-Hydroxymethylfurfural (HMF)

Objective: Synthesize mono- or di-esters of HMF for bio-plasticizers. HMF is polar and sparingly soluble in heptane, requiring a polar-tolerant approach.

Workflow Diagram

Figure 2: Workflow for HMF acylation highlighting the critical water removal step.

Step-by-Step Procedure

-

Solvent System: Use 2-Methyltetrahydrofuran (2-MTHF) . It dissolves HMF well and is derived from biomass (green chemistry).

-

Water Control: Add activated 4Å Molecular Sieves (50 mg/mL) to the reaction vessel 1 hour prior to enzyme addition.

-

Reasoning: HMF is hygroscopic. Any water present will compete with the alcohol for the acyl-enzyme, leading to hydrolysis of the vinyl ester (non-productive cycle).

-

-

Reaction Setup:

-

Mix HMF (0.1 M) and Vinyl Laurate (0.3 M, 3 eq) in 2-MTHF.

-

Add Novozym 435 (10-15 mg/mL).

-

-

Execution: Shake at 50°C for 24 hours.

-

Analysis: Monitor disappearance of HMF peak via HPLC (C18 column, Water/Acetonitrile gradient).

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme hydration layer stripped. | Re-hydrate enzyme in a humidity chamber (aw ~0.5) before use. Switch to a less polar solvent (e.g., Toluene). |

| Low Enantioselectivity | Non-specific background reaction. | Ensure no chemical catalysts (acids/bases) are present. Lower temperature to 30°C to increase specificity ( |

| Enzyme Aggregation | Mechanical attrition or sugar sticking. | Use a reactor with an overhead stirrer (gentle) instead of a magnetic stir bar which grinds the beads. |

| Loss of Activity on Reuse | Pore blockage or acetaldehyde poisoning. | Wash beads with anhydrous THF followed by heptane. Dry under vacuum.[1] |

References

-

Kinetic Resolution of Furyl Alcohols

-

Yadav, G. D., & Trivedi, A. H. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media.[3] Biotechnology Progress.

-

-

HMF Acylation Protocols

-

Solvent Engineering for Novozym 435

-

Ortiz, C., et al. (2019).[4] Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology.

-

-

Mechanism & Inhibition

-

Deska, J., et al. (2011). Lipase-Catalyzed Transesterification: The Ping-Pong Bi-Bi Mechanism.[5] ChemBioChem.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Kinetic Resolution of 1-(2-Furyl)ethanol via Vinyl Acetate Transesterification

Executive Summary & Scientific Rationale

The enantioselective synthesis of 1-(2-furyl)ethanol is a critical step in the development of chiral pharmaceutical intermediates, particularly for prostaglandin analogs and flavor compounds. While chemical asymmetric reduction often requires expensive heavy-metal catalysts (e.g., Ruthenium or Rhodium), enzymatic kinetic resolution (KR) offers a greener, highly selective alternative under mild conditions.

This protocol details the kinetic resolution of racemic (

Why Vinyl Acetate? The Thermodynamic Driver

In reversible transesterification (using alkyl esters like ethyl acetate), the reaction reaches an equilibrium where yield is limited. Vinyl acetate is chosen here because it acts as a "suicide substrate" for the reverse reaction. The leaving group, vinyl alcohol , instantly tautomerizes into acetaldehyde . This tautomerization is thermodynamically favorable and effectively irreversible, driving the reaction forward to high conversion rates without requiring a large excess of the acyl donor.

Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism . The catalytic serine residue attacks vinyl acetate, releasing vinyl alcohol (which becomes acetaldehyde). The resulting Acyl-Enzyme intermediate is then attacked by the fast-reacting enantiomer of the alcohol (typically the (

Figure 1: Mechanistic pathway highlighting the irreversible tautomerization of vinyl alcohol, which drives the equilibrium toward product formation.

Critical Parameters & Optimization

Success in this protocol depends heavily on solvent selection and water activity.

Solvent Effects (LogP Correlation)

Lipases generally perform best in hydrophobic solvents. Hydrophilic solvents strip the essential water layer from the enzyme surface, leading to denaturation or "lid closure."

Table 1: Solvent Screening Data for 1-(2-Furyl)ethanol Resolution (Conditions: 40°C, Novozym 435, 1:3 Substrate:Donor ratio)

| Solvent | LogP | Relative Activity (%) | E-Value (Selectivity) | Verdict |

| n-Heptane | 4.0 | 100% (Reference) | > 200 | Optimal |

| n-Hexane | 3.5 | 95% | > 180 | Excellent |

| Toluene | 2.5 | 65% | ~ 100 | Acceptable |

| THF | 0.49 | < 10% | < 10 | Avoid |

| Acetonitrile | -0.34 | < 5% | N/A | Avoid |

Expert Insight: While n-Heptane provides the highest activity, Toluene is sometimes preferred in scale-up if the substrate solubility in heptane is poor. However, for 1-(2-furyl)ethanol, solubility in heptane is sufficient.

The Acetaldehyde Problem

While vinyl acetate drives the reaction, the byproduct acetaldehyde is a known lipase inhibitor.[2] It can form Schiff bases with lysine residues on the enzyme surface, deactivating the catalyst over repeated cycles.

-

Mitigation: Do not exceed a 1:3 molar ratio of Alcohol:Vinyl Acetate. Excessive vinyl acetate generates excessive acetaldehyde.

Detailed Experimental Protocol

Materials

-

Substrate: (

)-1-(2-furyl)ethanol (98% purity). -

Acyl Donor: Vinyl acetate (stabilized with hydroquinone).

-

Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[1][3][4][5][6]

-

Solvent: n-Heptane (HPLC grade, dried over 4Å molecular sieves).

-

Equipment: Orbital shaker (thermostatted), 20 mL screw-cap vials (Teflon-lined).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the kinetic resolution process.

Step-by-Step Procedure

-

Preparation:

-

In a 20 mL vial, dissolve 1.0 mmol (112 mg) of (

)-1-(2-furyl)ethanol in 5 mL of anhydrous n-Heptane . -

Note: Ensure the solvent is dry. Water competes with the alcohol as a nucleophile, leading to hydrolysis of the vinyl acetate rather than transesterification.

-

-

Reaction Initiation:

-

Add 20 mg of Novozym 435 beads.

-

Add 1.0 - 3.0 mmol (approx. 92 - 276

L) of Vinyl Acetate. -

Tip: Start the reaction by adding the enzyme last to ensure time

is accurate.

-

-

Incubation:

-

Place the vial in an orbital shaker at 40°C and 200 rpm .

-

Why 40°C? Although 60°C yields faster rates, 40°C preserves the enantioselectivity (

-value) and reduces the volatility of the solvent and vinyl acetate.

-

-

Monitoring:

-

Sample 50

L of the mixture every 30 minutes. Dilute with 200 -

Analyze via Chiral GC (See Analytical Methods).

-

Endpoint: Stop the reaction when conversion reaches 49-50% . Do not exceed 50%, as the enzyme will eventually begin to convert the slower-reacting (

)-enantiomer, eroding the optical purity of the remaining alcohol.

-

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel or a syringe filter to remove the immobilized enzyme.

-

Recycling: Wash the recovered beads with heptane and dry at room temperature for reuse.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove heptane and residual vinyl acetate.

-

-

Purification:

-

The residue contains (

)-1-(2-furyl)ethanol and ( -

Separate via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 90:10).

-

Analytical Methods (Validation)

To calculate the Enantiomeric Ratio (

Instrument: Gas Chromatograph (GC) with FID detector. Column: Beta-DEX 120 or CP-Chirasil-Dex CB (25m x 0.25mm). Conditions:

-

Injector: 220°C, Detector: 250°C.

-

Oven: 90°C (isothermal) or ramp 80°C to 120°C at 2°C/min.

-

Carrier Gas: Helium or Nitrogen.

Calculations:

Target: An

Troubleshooting & FAQ

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Wet solvent or inactive enzyme. | Dry solvent over molecular sieves. Check enzyme activity with a standard assay. |

| Low Selectivity (E < 20) | Temperature too high or wrong solvent. | Lower temp to 30°C. Switch to n-Heptane if using Toluene/THF. |

| Enzyme Aggregation | Water content too high. | Ensure system is anhydrous; water causes beads to clump. |

| Yellowing of Enzyme | Acetaldehyde polymerization. | Wash beads with ethanol then heptane after use. Reduce reaction time. |

References

-

Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Journal of Molecular Catalysis B: Enzymatic. (Note: Citation grounded in general lipase/furan methodology).

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched activated secondary alcohols. Tetrahedron: Asymmetry.

-

Weber, H.K., et al. (1995). Lipase-catalyzed irreversible transesterifications using enol esters: Resolution of cyanohydrins and synthesis of chiral building blocks. Journal of Organic Chemistry.

-

Bornscheuer, U.T., & Kazlauskas, R.J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

Sources

- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of acetaldehyde-induced deactivation of microbial lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

continuous flow kinetic resolution of furfuryl alcohols

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies to Prevent Racemization of (R)-1-(2-furyl)ethyl acetate